alpha1-39-Corticotropin (pig)

説明

Alpha1-39-Corticotropin (pig) is a polypeptide hormone produced and secreted by the pituitary gland of pigs. It plays a crucial role in the hypothalamic-pituitary-adrenal axis, stimulating the adrenal cortex to produce corticosteroids, primarily glucocorticoids, and to a lesser extent, sex steroids (androgens). This hormone is essential for various physiological processes, including stress response, immune function, and metabolism .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of alpha1-39-Corticotropin (pig) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the following steps:

Resin Preparation: The synthesis begins with the attachment of the first amino acid to a solid resin support.

Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain. Each amino acid addition involves deprotection and coupling steps.

Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: Industrial production of alpha1-39-Corticotropin (pig) typically involves recombinant DNA technology. This method includes:

Gene Cloning: The gene encoding alpha1-39-Corticotropin is cloned into an expression vector.

Transformation: The vector is introduced into a suitable host organism, such as Escherichia coli or yeast.

Expression and Purification: The host organism expresses the peptide, which is then purified using chromatography techniques.

化学反応の分析

Types of Reactions: Alpha1-39-Corticotropin (pig) can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with altered properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

Substitution: Site-directed mutagenesis techniques.

Major Products:

Oxidation: Methionine sulfoxide-containing peptides.

Reduction: Peptides with reduced disulfide bonds.

Substitution: Peptide analogs with modified amino acid sequences.

科学的研究の応用

Alpha1-39-Corticotropin (pig) has numerous applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in stress response and immune function in animal models.

Medicine: Utilized in diagnostic tests for adrenal insufficiency and as a therapeutic agent for certain autoimmune and inflammatory conditions.

Industry: Employed in the production of corticosteroids and other related pharmaceuticals.

作用機序

Alpha1-39-Corticotropin (pig) can be compared with other corticotropin analogs and peptides:

Human Corticotropin: Similar in structure but with slight variations in amino acid sequence.

Synthetic Corticotropin Analogs: Modified peptides designed to enhance stability or activity.

Porcine Corticotropin Derivatives: Variants with specific amino acid substitutions.

Uniqueness: Alpha1-39-Corticotropin (pig) is unique due to its specific amino acid sequence and its origin from pigs, making it particularly useful for studies involving porcine models.

類似化合物との比較

- Human corticotropin

- Synthetic corticotropin analogs

- Porcine corticotropin derivatives

生物活性

Alpha1-39-Corticotropin (pig), also known as porcine adrenocorticotropic hormone (ACTH), is a polypeptide hormone produced by the pituitary gland in pigs. This hormone plays a critical role in the hypothalamic-pituitary-adrenal (HPA) axis, stimulating the adrenal cortex to produce corticosteroids, particularly glucocorticoids. The biological activity of alpha1-39-Corticotropin encompasses various physiological processes, including stress response, immune function, and metabolism. This article explores its biological activity, mechanisms of action, and relevant research findings.

Alpha1-39-Corticotropin exerts its effects primarily through the activation of the glucocorticoid receptor (GR) in target tissues. Upon binding to its receptor, it initiates a cascade of intracellular signaling pathways that regulate gene expression related to stress response and metabolic processes. Key actions include:

- Stimulation of Cortisol Production : ACTH promotes the secretion of cortisol from the adrenal cortex, which is vital for managing stress and maintaining homeostasis .

- Regulation of Immune Function : Cortisol modulated by ACTH influences immune responses, often suppressing inflammation during stress conditions .

- Metabolic Effects : Increases in cortisol levels can lead to alterations in glucose metabolism and fat distribution, impacting overall energy balance.

Physiological Effects

The administration of alpha1-39-Corticotropin has been shown to induce several physiological changes in pigs:

- Stress Response : ACTH injections trigger a rapid increase in cortisol levels, peaking approximately one hour post-injection. This response is critical for adapting to environmental stressors .

- Hematological Changes : Following ACTH administration, significant shifts in white blood cell counts occur, including a decrease in lymphocytes and an increase in granulocytes, indicating an acute stress response .

- Gene Expression Modulation : Research has identified numerous genes that respond to ACTH stimulation, including those involved in inflammation and metabolic regulation. A study found 65 unique genes whose expression was significantly altered following ACTH administration .

Table 1: Summary of Biological Effects Induced by Alpha1-39-Corticotropin

Case Study 1: Stress Response Analysis

In a controlled study involving juvenile Large White pigs, researchers administered ACTH to observe its effects on the HPA axis. The study measured cortisol levels and gene expression at multiple time points post-injection. Results indicated a peak cortisol level one hour after administration, with significant alterations in leukocyte composition and expression profiles of genes associated with stress responses.

Case Study 2: Surgical Stress Response

A study investigated the acute phase response in pigs undergoing surgical procedures such as cryptorchidism and inguinal hernia repair. The results demonstrated increased levels of acute phase proteins like C-reactive protein (CRP) post-surgery, highlighting the role of ACTH in mediating physiological responses to surgical stress .

Research Findings

Recent studies have expanded our understanding of alpha1-39-Corticotropin's role beyond traditional applications:

- Diagnostic Use : ACTH is utilized in diagnostic tests for adrenal insufficiency, helping assess adrenal gland function by measuring cortisol production following stimulation.

- Therapeutic Applications : It has been explored as a therapeutic agent for autoimmune diseases due to its immunomodulatory effects .

- Genetic Studies : Investigations into genetic variations affecting glucocorticoid receptor function have provided insights into individual differences in stress responses among pigs, suggesting potential for selective breeding strategies aimed at improving animal welfare and production traits .

特性

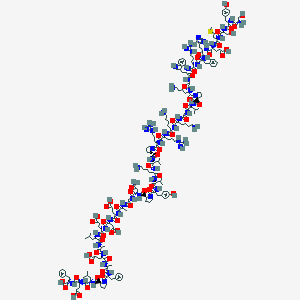

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C210H314N56O57S/c1-110(2)91-143(189(304)234-116(12)173(288)237-135(68-73-163(275)276)178(293)233-117(13)174(289)256-151(95-119-43-20-16-21-44-119)205(320)265-88-37-56-155(265)196(311)254-144(92-111(3)4)190(305)243-139(72-77-167(283)284)186(301)258-153(207(322)323)97-120-45-22-17-23-46-120)249-184(299)138(71-76-166(281)282)244-194(309)150(101-168(285)286)253-183(298)136(69-74-164(277)278)238-172(287)115(11)232-160(272)104-228-177(292)149(100-159(216)271)255-197(312)156-57-38-89-266(156)206(321)152(96-122-62-66-126(270)67-63-122)257-202(317)170(113(7)8)260-188(303)132(51-28-32-81-213)246-201(316)171(114(9)10)262-199(314)158-59-40-87-264(158)204(319)142(55-36-85-226-210(221)222)247-181(296)133(53-34-83-224-208(217)218)240-180(295)131(50-27-31-80-212)239-179(294)130(49-26-30-79-211)235-161(273)106-230-200(315)169(112(5)6)261-198(313)157-58-39-86-263(157)203(318)141(52-29-33-82-214)236-162(274)105-229-176(291)147(98-123-102-227-129-48-25-24-47-127(123)129)251-182(297)134(54-35-84-225-209(219)220)241-191(306)146(93-118-41-18-15-19-42-118)250-193(308)148(99-124-103-223-109-231-124)252-185(300)137(70-75-165(279)280)242-187(302)140(78-90-324-14)245-195(310)154(108-268)259-192(307)145(248-175(290)128(215)107-267)94-121-60-64-125(269)65-61-121/h15-25,41-48,60-67,102-103,109-117,128,130-158,169-171,227,267-270H,26-40,49-59,68-101,104-108,211-215H2,1-14H3,(H2,216,271)(H,223,231)(H,228,292)(H,229,291)(H,230,315)(H,232,272)(H,233,293)(H,234,304)(H,235,273)(H,236,274)(H,237,288)(H,238,287)(H,239,294)(H,240,295)(H,241,306)(H,242,302)(H,243,305)(H,244,309)(H,245,310)(H,246,316)(H,247,296)(H,248,290)(H,249,299)(H,250,308)(H,251,297)(H,252,300)(H,253,298)(H,254,311)(H,255,312)(H,256,289)(H,257,317)(H,258,301)(H,259,307)(H,260,303)(H,261,313)(H,262,314)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,322,323)(H4,217,218,224)(H4,219,220,225)(H4,221,222,226)/t115-,116-,117-,128-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,169-,170-,171-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBDTKGDXZDJAN-WODOTNDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C210H314N56O57S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4567 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9061-27-2 | |

| Record name | Corticotropin porcine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009061272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α1-39-Corticotropin (pig) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。